molecular formula C23H16N2O5 B2753420 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one CAS No. 892757-44-7

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one

Cat. No.: B2753420
CAS No.: 892757-44-7
M. Wt: 400.39
InChI Key: FWIKGUQNKDSGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two carbon atoms, and two nitrogen atoms in a five-membered ring . The compound also contains a benzo[f]chromen-3-one group, which is a type of chromone where the oxygen atom is part of a benzene ring . The 3,4-dimethoxyphenyl group indicates the presence of a phenyl ring with methoxy (-OCH3) groups attached to the 3rd and 4th carbon atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-oxadiazole ring, the benzo[f]chromen-3-one group, and the 3,4-dimethoxyphenyl group would all contribute to the overall structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-oxadiazole ring could potentially affect the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Antimicrobial Activity

  • Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, including compounds related to the one , have been synthesized and evaluated for their antimicrobial activity. These compounds showed significant inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans (Bhat, Al-Omar, & Siddiqui, 2013).

Synthesis and Characterization

  • Microwave-assisted cyclization under mildly basic conditions has been used for the synthesis of 6 H-Benzo[c]chromen-6-ones and their tetrahydro analogues, which are structurally similar to the compound (Dao, Ho, Lim, & Cho, 2018).
  • The synthesis of coumarin derivatives containing pyrazole and indenone rings, demonstrating antioxidant and antihyperglycemic properties, has been reported. This includes structures related to 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one (Kenchappa et al., 2017).

Antioxidant Properties

  • The antioxidant properties of acetyl salicylic acid derivatives, including those structurally similar to the compound , have been studied. The synthesized compounds showed significant antioxidant properties as assessed by DPPH spectrometric assay (Poojari, Sunil, Kamath, Ananda, & Kiran, 2016).

Crystal Structure Analysis

Antibacterial and Antioxidant Activities

  • New 3-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-one derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities. These compounds have shown promising results against bacteria like Escherichia coli and Pseudomonas Aeruginosa, as well as significant antioxidant activities (Al-ayed, 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being investigated as a potential drug, the mechanism of action would depend on the specific biological target of the compound .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it were being investigated for its potential use as a drug, future research could involve further studies on its mechanism of action, pharmacokinetics, and efficacy in preclinical and clinical trials .

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5/c1-27-19-10-8-14(11-20(19)28-2)21-24-22(30-25-21)17-12-16-15-6-4-3-5-13(15)7-9-18(16)29-23(17)26/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIKGUQNKDSGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.